molecular formula C17H23NO B14237368 Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- CAS No. 574734-25-1

Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl-

Cat. No.: B14237368
CAS No.: 574734-25-1
M. Wt: 257.37 g/mol
InChI Key: QEDBXUMESJFUDQ-UHFFFAOYSA-N
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Description

Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- is a complex organic compound characterized by its unique structure, which includes a benzenamine core substituted with a furanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-butyl-5-methyl-2(5H)-furanone and 2,6-dimethylbenzenamine under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including distillation and recrystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the furanylidene group to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzenamine core or the furanylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated derivatives.

Scientific Research Applications

Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- involves its interaction with specific molecular targets. The furanylidene group can participate in π-π interactions with aromatic systems, while the benzenamine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,4-dimethyl-
  • Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,5-dimethyl-

Uniqueness

The unique structural features of Benzenamine, N-(3-butyl-5-methyl-2(5H)-furanylidene)-2,6-dimethyl- include the specific positioning of the methyl groups on the benzenamine core, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds and potentially more suitable for certain applications.

Properties

CAS No.

574734-25-1

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-butyl-N-(2,6-dimethylphenyl)-2-methyl-2H-furan-5-imine

InChI

InChI=1S/C17H23NO/c1-5-6-10-15-11-14(4)19-17(15)18-16-12(2)8-7-9-13(16)3/h7-9,11,14H,5-6,10H2,1-4H3

InChI Key

QEDBXUMESJFUDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(OC1=NC2=C(C=CC=C2C)C)C

Origin of Product

United States

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